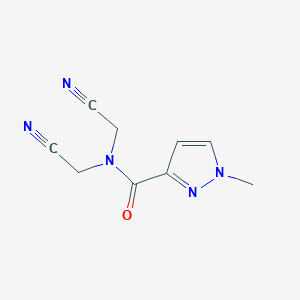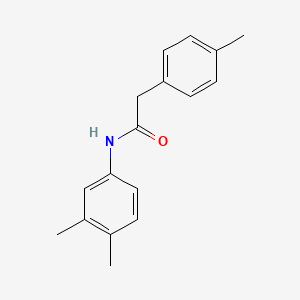![molecular formula C17H20N2O4S B5888154 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide, also known as MMS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MMS is a small molecule inhibitor that targets a specific protein involved in various cellular processes, including inflammation and cancer cell growth.
Aplicaciones Científicas De Investigación
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide works by inhibiting a specific protein called Bruton's tyrosine kinase (BTK), which is involved in various cellular processes, including inflammation and cancer cell growth. BTK is a key mediator of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of several types of cancer and autoimmune diseases. By inhibiting BTK, this compound can block the activation of this pathway, leading to reduced cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide has several advantages as a research tool, including its specificity for BTK and its ability to target multiple diseases. However, there are also limitations to using this compound in lab experiments. This compound is a small molecule inhibitor, which means that it may have limited efficacy in certain disease models. Additionally, this compound may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide research. One area of interest is the development of this compound analogs with improved efficacy and specificity. Another area of interest is the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential treatment option for several diseases. Further research is needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its development as a therapeutic agent.
Métodos De Síntesis
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis method involves the reaction of 2-methylphenol with 2-bromoacetophenone in the presence of a base to form 2-(2-methylphenoxy)acetophenone. This product is then reacted with N-methyl-N-(methylsulfonyl)amine in the presence of a reducing agent to form this compound.
Propiedades
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-4-5-10-16(13)23-12-17(20)18-14-8-6-9-15(11-14)19(2)24(3,21)22/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPVLFGZZXYNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)




